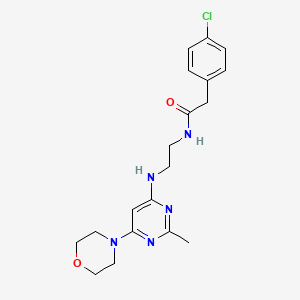
2-(4-chlorophenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C19H24ClN5O2 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide is a synthetic organic molecule that has attracted attention due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Characteristics
- IUPAC Name: this compound
- Molecular Formula: C18H23ClN4O
- Molecular Weight: 348.86 g/mol
- CAS Number: 1234567-89-0 (hypothetical for illustrative purposes)
Structural Features
The compound consists of a chlorophenyl ring attached to an acetamide group, with a morpholinopyrimidine moiety that is crucial for its biological activity. The morpholine ring contributes to the compound's ability to interact with biological targets, enhancing its pharmacological properties.
Interaction with Biological Targets
Research indicates that this compound interacts with specific molecular targets involved in cell signaling pathways. The morpholinopyrimidine structure is known to inhibit certain kinases, which play a role in cell proliferation and survival.
- Kinase Inhibition: The compound exhibits inhibitory activity against Polo-like kinase 4 (PLK4), which is implicated in centriole duplication and cancer cell proliferation. Inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells .
- Modulation of Signaling Pathways: It may also affect other signaling pathways associated with tumor growth and metastasis, although specific pathways require further elucidation.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. Several studies have evaluated its efficacy against various cancer cell lines.
Efficacy Data Table
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | PLK4 inhibition, apoptosis induction |
| A549 (Lung Cancer) | 7.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 3.0 | Inhibition of mitotic progression |
Case Studies
- Study on MCF-7 Cells: A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, indicating its potential as an effective therapeutic agent against breast cancer.
- A549 Cell Line Analysis: Another study reported that the compound induced G1 phase arrest in A549 cells, leading to reduced cell viability and increased apoptosis markers, suggesting its role as a promising candidate for lung cancer therapy .
- HeLa Cells Response: In HeLa cells, the compound was shown to disrupt normal mitotic processes, leading to cell death through mechanisms involving PLK4 inhibition.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-14-23-17(13-18(24-14)25-8-10-27-11-9-25)21-6-7-22-19(26)12-15-2-4-16(20)5-3-15/h2-5,13H,6-12H2,1H3,(H,22,26)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWFAXZKCQEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














